molecular formula C13H13N3O B5541906 N-(3-methylphenyl)-N'-3-pyridinylurea

N-(3-methylphenyl)-N'-3-pyridinylurea

Cat. No.: B5541906
M. Wt: 227.26 g/mol
InChI Key: CQQTYVBJWCNWQU-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-N'-3-pyridinylurea, also known as MPPU, is a chemical compound that has been widely studied for its potential as a therapeutic agent. It belongs to the class of urea derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Scientific Research Applications

Selective Receptor Antagonism

Research indicates that compounds structurally related to N-(3-methylphenyl)-N'-3-pyridinylurea, such as 2-Methyl-6-(phenylethynyl)pyridine (MPEP), have been explored for their potential as selective receptor antagonists. MPEP, a potent noncompetitive antagonist of the mGlu5 receptor, demonstrates significant anxiolytic activity due to its high selectivity and potency in inhibiting receptor-mediated responses. These findings suggest that similar compounds could be explored for their receptor selectivity and therapeutic potential in treating various neurological disorders (Cosford et al., 2003).

Antitumor Activity

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of how modifications to the N-phenyl-N'-pyridinylurea scaffold can lead to the development of potent histone deacetylase (HDAC) inhibitors with significant antitumor activity. MGCD0103 selectively inhibits HDACs 1-3 and 11, leading to blocked cancer cell proliferation, induction of histone acetylation, and promotion of cell-cycle arrest and apoptosis. This illustrates the utility of N-phenyl-N'-pyridinylurea derivatives in designing anticancer drugs (Zhou et al., 2008).

Material Science Applications

In the realm of material science, the structural and optical properties of composite polymer/fullerene films, which are crucial for the efficiency of organic solar cells, have been extensively studied. The research on P3HT/PCBM solar cells highlights the importance of molecular structure on the crystallinity and optical absorption of active layers, suggesting that derivatives of this compound could be explored for optimizing the performance of photovoltaic devices (Erb et al., 2005).

Amide Bond Formation

The synthesis of complex molecules often involves the formation of amide bonds, a fundamental reaction in organic chemistry. Research demonstrates the utility of T3P and pyridine in facilitating low-epimerization amide bond formation, which is crucial for the synthesis of pharmaceuticals and other biologically active compounds. This process, applicable to various substrates, including those prone to racemization, underscores the importance of N-phenyl-N'-pyridinylurea derivatives in synthetic organic chemistry (Dunetz et al., 2011).

Anticonvulsant Agents

N-phenyl-N'-pyridinylureas have been investigated for their anticonvulsant activities, with certain derivatives showing promising results in preclinical models. This suggests the potential of these compounds in developing treatments for epilepsy and related seizure disorders (Pavia et al., 1990).

Properties

IUPAC Name

1-(3-methylphenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-4-2-5-11(8-10)15-13(17)16-12-6-3-7-14-9-12/h2-9H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQTYVBJWCNWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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